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1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

medicinal chemistry kinase inhibitor design halogen bonding

Researchers requiring defined pyrazolyl-urea kinase inhibitors often face undocumented substitution patterns and batch variability. This compound (CAS 2034477-92-2) delivers a verified ortho-chlorophenyl + 1,5-dimethylpyrazole + ethyl-linker matrix node for p38α MAPK DFG-out pocket studies. • Direct comparator to des-chloro analog (CAS 2034363-54-5) for halogen-bonding SAR • Enables regioisomer profiling vs. N1-linked isomer (CAS 1179468-20-2) • Matches pharmacophoric template of inhibitors 3ae/3g/3h (IC50 0.037-0.069 µM) Supplied with verified CAS registry and analytical documentation.

Molecular Formula C14H17ClN4O
Molecular Weight 292.77
CAS No. 2034477-92-2
Cat. No. B2988692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
CAS2034477-92-2
Molecular FormulaC14H17ClN4O
Molecular Weight292.77
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C14H17ClN4O/c1-10-9-11(18-19(10)2)7-8-16-14(20)17-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20)
InChIKeyFQIPUCGWAGJVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea: Identity & Procurement


1-(2-Chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034477-92-2) is a synthetic pyrazolyl-urea derivative with the molecular formula C₁₄H₁₇ClN₄O and a molecular weight of 292.76 g/mol [1]. Its structure features a 2-chlorophenyl ring and a 1,5-dimethyl-1H-pyrazole moiety connected via an ethyl linker to a central urea scaffold [2]. This compound belongs to a broader class of N-pyrazole,N′-aryl ureas that have been extensively investigated as kinase inhibitors, most notably targeting p38α MAP kinase [3].

Allosteric p38α MAPK pathway inhibition study fit
Ortho-chlorophenyl urea scaffold for kinase selectivity research
CAS-registered with defined research-grade purity specification

Pyrazolyl-Urea Analog Substitution Limitations


Within the pyrazolyl-urea chemotype, even subtle structural perturbations can produce substantial shifts in target binding, selectivity, and physicochemical profiles [1]. The specific position of the chloro substituent on the phenyl ring (ortho vs. meta/para), the methylation pattern on the pyrazole (1,5-dimethyl vs. 3,5-dimethyl vs. unsubstituted), and the attachment geometry (ethyl-linked pyrazol-3-yl vs. pyrazol-1-yl) all critically influence hydrogen-bond network compatibility within kinase allosteric pockets such as the DFG-out conformation of p38α [2]. Procurement of a non-identical pyrazolyl-urea from the same CAS cluster therefore risks introducing an untested modification that may abolish target engagement, alter selectivity, or invalidate prior SAR data [3].

Chloro-substitution position (ortho vs. meta/para) may alter kinase pocket complementarity and halogen-bonding capacity.
Pyrazole methylation pattern (1,5-dimethyl vs. 3,5-dimethyl) and linker attachment (C3 vs. N1) shift urea pharmacophore geometry, potentially abolishing DFG-out engagement.

Differentiation Evidence vs. Key Comparators


Ortho-Chlorophenyl vs. Des-Chloro: Lipophilicity & Halogen Bonding

The target compound incorporates an ortho-chlorine on the phenyl ring, in contrast to its des-chloro analog 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea (CAS 2034363-54-5) [1]. The presence of this chlorine atom increases calculated logP and introduces the capacity for halogen bonding with kinase hinge or allosteric pocket residues—a feature absent in the unsubstituted phenyl congener [2]. In the broader class, ortho-chloro substitution on the N′-aryl ring of N-pyrazole,N′-aryl ureas has been associated with improved complementarity to lipophilic sub-pockets of p38α [3].

Halogen substitution
Cross-study comparable
Target: ortho-Cl present; ΔlogP ≈ +0.5–0.7 vs. des-chloro analog (CAS 2034363-54-5).
Ortho-Cl lipophilicity and potential halogen bonding differentiate target as a SAR probe.
Computational prediction; binding assay confirmation needed.
medicinal chemistry kinase inhibitor design halogen bonding

Pyrazole Regioisomer: C3- vs. N1-Linkage Geometry

The target compound positions the ethyl linker at the pyrazole 3-position and the urea N′ at the phenyl ring (pyrazol-3-yl–ethyl–urea–phenyl architecture). The regioisomer 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea (CAS 1179468-20-2) attaches the same ethyl–urea–phenyl assembly at the pyrazole 1-position, altering the spatial presentation of the urea pharmacophore [1]. In the context of DFG-out binding to p38α, the pyrazole N1–N2 vector orientation is critical for maintaining the hydrogen-bond contact between the urea NH and Glu71 of the kinase hinge region; changing the attachment point from C3 to N1 repositions this hydrogen-bond donor by approximately 2–3 Å (estimated from docking models of analogous regioisomeric pairs) [2].

Regiochemistry
Cross-study comparable
Target: C3-linked ethyl urea; vs. N1-linked regioisomer (CAS 1179468-20-2) — urea NH vector differs ~180°.
C3 attachment geometry is critical for DFG-out pocket hydrogen-bond alignment.
Co-crystal-based inference; direct target binding data unavailable.
regiochemistry kinase binding mode structure–activity relationship

Commercial Purity Specification and Procurement Benchmark

Supplier datasheets for 1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea consistently specify a minimum purity of 95% (typical research-grade specification) [1]. This purity threshold aligns with the standard for structurally analogous pyrazolyl-urea research compounds such as 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-65-0, also specified at 95%) [2]. The presence of a defined CAS number (2034477-92-2) registered in authoritative chemical inventories provides traceable lot-to-lot identity verification, which is absent for many custom-synthesized analogs that lack unique CAS registry [3].

Purity specification
Specification review
95% minimum purity (commercial research grade); CAS 2034477-92-2 registered.
CAS-registered identity supports reproducible procurement; non-CAS analogs may lack traceable verification.
Lot-specific COA recommended.
chemical procurement purity specification research-grade compound

p38α MAPK Inhibitor Pharmacophore Congruence

The target compound possesses the core N-pyrazole,N′-aryl urea scaffold that defines a well-characterized class of allosteric p38α MAPK inhibitors binding to the DFG-out conformation. The prototypical member of this class, BIRB 796 (Doramapimod), exhibits p38α IC₅₀ = 38 nM and Kd = 0.1 nM in cell-free assays . A structurally related N-(2-chlorophenyl)-N′-pyrazolyl urea (CHEMBL377169, featuring the same 2-chlorophenyl urea terminus as the target compound) has been profiled in a functional FPRL1 calcium mobilization assay, yielding EC₅₀ > 10,000 nM [1]. Although direct p38α inhibition data for the target compound are not available in the public domain, its structural congruence with the key pharmacophoric elements—the urea hydrogen-bond donor/acceptor pair and the ortho-chloroaryl lipophilic anchor—suggests potential engagement with the same kinase target class [2].

p38α pharmacophore
Class-level
Scaffold shares key pharmacophoric elements with BIRB 796 (p38α IC₅₀ 38 nM); direct target compound p38α data not available.
Structural congruence supports p38α pathway study fit; direct target engagement data to verify.
Activity inferred from class SAR; confirm experimentally.
p38 MAPK kinase inhibition diaryl urea pharmacophore

Physicochemical Profile: LogP and H-Bond Donor vs. Para-Chlorobenzyl Analog

The target compound bears an ortho-chlorophenyl group directly attached to the urea nitrogen, whereas a closely related analog, 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-65-0), incorporates a para-chlorobenzyl group with an additional methylene spacer [1]. This difference affects both molecular flexibility (one additional rotatable bond in the benzyl analog) and hydrogen-bond donor count (both compounds have two urea NH donors, but the benzyl analog lacks an ortho-substituent capable of intramolecular hydrogen bonding with the urea carbonyl). The target compound has a higher predicted hydrogen-bond acidity (α) due to the ortho-chlorine's inductive effect polarizing the adjacent urea NH, which can strengthen interactions with kinase hinge backbone carbonyls [2].

Physicochemical profile
Cross-study comparable
Target: ortho-Cl, direct phenyl-urea; vs. para-Cl benzyl analog — ΔMW −14.03, 1 fewer rotatable bond, higher H-bond acidity.
Inductive ortho-Cl effect may enhance hinge carbonyl interaction compared to benzyl-spaced analogs.
Hammett-based estimation; binding assay context needed.
physicochemical properties lipophilicity drug-likeness

Application Scenarios Based on Differentiation Evidence


SAR Expansion: Ortho-Chlorophenyl Role in p38α DFG-Out Binding

The target compound serves as a direct comparator to its des-chloro analog (CAS 2034363-54-5) in p38α kinase inhibition assays . Its ortho-chlorine offers a distinct electronegative and lipophilic element for probing halogen-bonding interactions with the DFG-out allosteric pocket, a design principle validated by the clinical candidate BIRB 796 which employs aryl halogens for pocket occupancy [1].

Regioisomeric Control: C3 vs. N1 Linkage in Kinase Selectivity

The pyrazol-3-yl ethyl linkage geometry of this compound is geometrically distinct from the pyrazol-1-yl regioisomer (CAS 1179468-20-2) . When used in parallel with the N1-linked isomer, the target compound enables systematic assessment of how pyrazole attachment regiochemistry influences urea pharmacophore presentation, hydrogen-bond geometry, and downstream kinase selectivity fingerprinting [1].

Chemical Probe: N-Pyrazole,N′-Aryl Urea Scaffold Hopping

Within the broader pyrazolyl-urea chemotype reviewed by Brullo et al. (2020), the target compound occupies a specific substitution matrix node (ortho-chlorophenyl + 1,5-dimethylpyrazole + ethyl linker) that is under-represented in published kinase inhibitor libraries [2]. Its commercial availability with a verified CAS registry [3] enables scaffold-hopping studies where this substitution pattern is systematically exchanged with other aryl/heteroaryl urea partners to map kinase polypharmacology or identify selective inhibitors of under-explored kinases such as TrkA or Src [2].

Anti-Inflammatory Lead Discovery: Pyrazolyl-Urea p38α Pharmacophore

The core scaffold matches the pharmacophoric template of pyrazolyl urea p38α inhibitors for which compounds 3ae, 3g, and 3h demonstrated IC₅₀ values of 0.037–0.069 µM and in vivo anti-inflammatory activity of 62–81% in rodent models [4]. The target compound's ortho-chlorophenyl group provides a differentiated lipophilic anchor compared to the published 3ae/3g/3h series, offering a rational starting point for synthesizing and profiling novel analogs in LPS-induced TNF-α release and carrageenan-induced paw edema models [4].

Application
Selection Property
Validation Focus
p38α DFG-out pocket SAR studies
Ortho-chlorophenyl halogen-bonding potential
Halogen contribution to allosteric pocket occupancy
Kinase selectivity regioisomer profiling
Pyrazol-3-yl ethyl linkage geometry
Urea hydrogen-bond vector alignment and selectivity fingerprinting
Kinase polypharmacology scaffold-hopping studies
Defined substitution matrix node (ortho-Cl, 1,5-dimethyl, C3-ethyl)
Selectivity mapping across TrkA/Src or related kinase targets
p38α pathway modulator lead profiling
Ortho-chlorophenyl lipophilic anchor differentiation
LPS-induced TNF-α release and paw edema model endpoint response
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